Methyl 5-ethyl-2-hydroxybenzoate
Overview
Description
Methyl 5-ethyl-2-hydroxybenzoate: is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzoic acid, specifically a methyl ester of 5-ethyl-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
Methyl 5-ethyl-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a preservative in cosmetic formulations.
Mechanism of Action
Target of Action
Methyl 5-ethyl-2-hydroxybenzoate, similar to other salicylates, primarily targets microbial cells . It is used as a preservative in various applications due to its antimicrobial properties .
Mode of Action
The compound acts by disrupting the microbial cell membrane , leading to protein denaturation within the cell . This disruption inhibits the activity of the respiratory enzyme system and the electron transport enzyme system within the microbial cell .
Biochemical Pathways
It is known that salicylates, in general, can interfere with theenergy production in microbial cells by inhibiting key enzymes in their respiratory pathways .
Pharmacokinetics
It is known that salicylates are generally well-absorbed and widely distributed in the body .
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth . By disrupting the cell membrane and inhibiting key enzymes, it prevents microbes from proliferating, thereby preserving the integrity of the products in which it is used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the pH of the environment . Furthermore, it can be bound and inactivated by certain polymeric compounds , such as methylcellulose and gelatin proteins .
Biochemical Analysis
Biochemical Properties
It is known that many esters, including Methyl 5-ethyl-2-hydroxybenzoate, can participate in various biochemical reactions . They can act as substrates for enzymes such as esterases and lipases, which can hydrolyze them into their corresponding alcohols and acids .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that esters can interact with various biomolecules through binding interactions . They can also influence enzyme activity, either through inhibition or activation .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Similar compounds have been studied for their effects at different dosages .
Metabolic Pathways
Esters are generally metabolized through hydrolysis, where they are broken down into their corresponding alcohols and acids .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Similar compounds have been studied for their localization within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-hydroxybenzoate can be synthesized through the esterification of 5-ethyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Methyl salicylate (Methyl 2-hydroxybenzoate): Known for its use as a flavoring agent and in topical analgesics.
Ethyl salicylate (Ethyl 2-hydroxybenzoate): Used in fragrances and as a flavoring agent.
Uniqueness: Methyl 5-ethyl-2-hydroxybenzoate is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other hydroxybenzoates .
Properties
IUPAC Name |
methyl 5-ethyl-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRNNVMBJNSFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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